molecular formula C12H14ClN3 B2792907 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 25178-91-0

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile

Cat. No.: B2792907
CAS No.: 25178-91-0
M. Wt: 235.72
InChI Key: BIGOTGAMVFQWPQ-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile is a chemical compound with the molecular formula C12H14ClN3 and a molecular weight of 235.72 g/mol.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile are not well-studied. It is known that the compound is related to Trazodone , a selective h5-HT 1D antagonist . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling.

Cellular Effects

The cellular effects of this compound are not well-documented. Given its structural similarity to Trazodone , it may influence cell function by modulating serotonin signaling pathways, which can impact gene expression and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of this compound is not known. Based on its structural similarity to Trazodone , it may exert its effects at the molecular level through binding interactions with serotonin receptors, potentially leading to changes in gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Given its structural similarity to Trazodone , it may be metabolized by similar enzymes and cofactors.

Preparation Methods

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile typically involves the reaction of 1-(3-chlorophenyl)piperazine with acetonitrile under specific conditions. One common method involves the use of potassium carbonate as a base in acetonitrile as the solvent . The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGOTGAMVFQWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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